5-Amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and multiple nitrile groups. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tricyclic core, followed by the introduction of the amino and methoxyphenyl groups. The nitrile groups are usually introduced through cyanation reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of multiple functional groups makes it a versatile scaffold for drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry
In materials science, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-12-methyl-3-(3-thienyl)-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile: Similar tricyclic structure but with a thienyl group instead of a methoxyphenyl group.
5-Amino-12-methyl-3-(3-chlorophenyl)-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile: Similar structure with a chlorophenyl group.
Uniqueness
The presence of the methoxyphenyl group in 5-Amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with biological targets, leading to different pharmacological profiles and applications.
Properties
IUPAC Name |
5-amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-27-14-6-7-18(27)19-16(9-14)17(10-23)21(26)22(11-24,12-25)20(19)13-4-3-5-15(8-13)28-2/h3-5,8-9,14,18-20H,6-7,26H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECXSRCBUAIHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C3C(C(C(=C(C3=C2)C#N)N)(C#N)C#N)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.